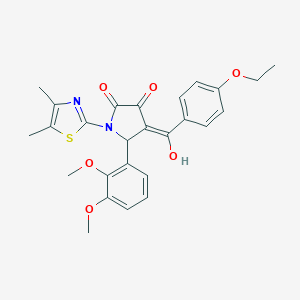
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. The compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This inhibition of PKC has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects. It has been found to inhibit the activity of PKC, leading to the inhibition of downstream signaling pathways. This inhibition has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potency as a PKC inhibitor, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its safety profile.
Orientations Futures
There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One future direction is to investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Another future direction is to study its safety profile and potential toxicity in vivo. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other diseases and cellular processes.
Méthodes De Synthèse
The synthesis method of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. This reaction yields the intermediate product, which is then reacted with 4-propoxybenzyl bromide and trifluoroacetic anhydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the final product.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in several scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has also been used in the study of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of the disease. Additionally, this compound has been used in the study of cancer, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
Nom du produit |
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H21BrN2O5 |
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21BrN2O5/c1-3-12-31-18-10-6-15(7-11-18)21-20(22(28)16-4-8-17(25)9-5-16)23(29)24(30)27(21)19-13-14(2)32-26-19/h4-11,13,21,28H,3,12H2,1-2H3/b22-20+ |
Clé InChI |
QEUBWQWBBAINCA-LSDHQDQOSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)